1-[2-(2-Phenylvinyl)phenyl]ethanone
Description
1-[2-(2-Phenylvinyl)phenyl]ethanone is an aromatic ketone featuring an acetyl group (-COCH₃) attached to the ortho position of a phenyl ring, which is further substituted with a styryl (E)-configured vinyl group (C₆H₅-CH=CH-) at the adjacent position. The compound’s molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol (monoisotopic mass: 222.1045).
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28g/mol |
IUPAC Name |
1-[2-[(Z)-2-phenylethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11- |
InChI Key |
CVXNFZXOZQEBQD-QXMHVHEDSA-N |
SMILES |
CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1/C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with 1-[2-(2-Phenylvinyl)phenyl]ethanone, differing in substituent type, position, or functional groups:
1-(2-Methylphenyl)ethanone
- Structure : Acetyl group at the ortho position of a methyl-substituted phenyl ring.
- Key Differences : Replaces the styryl group with a methyl group.
- Impact :
1-[2-(Diphenylphosphino)phenyl]ethanone
- Structure: Ortho-diphenylphosphino (-PPh₂) substituent instead of styryl.
- Key Differences : Phosphorus introduces lone pairs and bulkiness.
- Impact :
1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone
- Structure : Para-styryl substituent instead of ortho.
- Key Differences : Positional isomerism alters steric and electronic environments.
- Impact :
1-(2-Hydroxyphenyl)ethanone
- Structure : Hydroxyl (-OH) group at the ortho position.
- Key Differences : Hydroxyl introduces hydrogen-bonding capability.
- Impact: Acidity: pKa ~10–12 due to resonance stabilization of the phenoxide ion. Biological Activity: Found in natural products like acetophenone glycosides with antioxidant properties .
Comparative Data Table
| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₆H₁₄O | Styryl (ortho) | 222.29 | Photodynamic materials, ligand design |
| 1-(2-Methylphenyl)ethanone | C₉H₁₀O | Methyl (ortho) | 148.20 | Synthetic intermediate |
| 1-[2-(Diphenylphosphino)phenyl]ethanone | C₂₀H₁₇OP | Diphenylphosphino (ortho) | 304.32 | Catalysis, metal coordination |
| 1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone | C₁₆H₁₄O | Styryl (para) | 222.29 | UV-active materials |
| 1-(2-Hydroxyphenyl)ethanone | C₈H₈O₂ | Hydroxyl (ortho) | 136.15 | Antioxidant, natural product precursor |
Electronic and Steric Effects
- Styryl vs. Methyl : The styryl group’s conjugation enhances π-π stacking interactions, increasing thermal stability (decomposition temperature >250°C) compared to methyl analogues .
- Ortho vs. Para Substitution : Ortho-styryl induces steric hindrance, reducing reaction rates in nucleophilic additions compared to para-substituted derivatives .
- Phosphino vs. Hydroxyl: The diphenylphosphino group’s bulkiness limits solubility in polar solvents (e.g., logP ~4.2 for phosphino vs. logP ~1.8 for hydroxyl derivatives) .
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